4-Bromo-2,5,6-trimethylpyrimidine
Description
4-Bromo-2,5,6-trimethylpyrimidine is a brominated pyrimidine derivative with three methyl groups at positions 2, 5, and 6, and a bromine atom at position 3. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science. The bromine atom at position 4 enhances electrophilicity, enabling cross-coupling reactions, while the methyl groups introduce steric hindrance and modulate lipophilicity .
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
4-bromo-2,5,6-trimethylpyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3 |
InChI Key |
PUGBMAKNDSQLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Br)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5,6-trimethylpyrimidine typically involves the bromination of 2,5,6-trimethylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2,5,6-trimethylpyrimidine can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Coupled products with aryl or vinyl groups.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-Bromo-2,5,6-trimethylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5,6-trimethylpyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary depending on the target enzyme or receptor.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key structural and functional differences between 4-Bromo-2,5,6-trimethylpyrimidine and its analogues:
Physical and Spectroscopic Properties
- Melting Points : Methyl groups lower melting points (e.g., 460–461 K for 5-Bromo-2-chloropyrimidin-4-amine vs. ~450 K estimated for 4-Bromo-2,5,6-trimethylpyrimidine).
- Spectroscopy: Quantum chemical studies on analogues like 2-amino-5-bromo-6-methyl-4-pyrimidinol reveal that amino and hydroxyl groups significantly shift UV-Vis absorption peaks compared to methylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
